molecular formula C17H14N2O3S B5213416 (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one

(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B5213416
M. Wt: 326.4 g/mol
InChI Key: UIFHUDYLLWTLGG-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and solvents. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as the catalyst at 50°C .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes that utilize readily available starting materials and environmentally friendly catalysts. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of benzoxazole and oxazolidinone moieties imparts unique properties that make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5Z)-3-ethyl-5-(1-methylbenzo[e][1,3]benzoxazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-3-19-15(20)14(22-17(19)23)16-18(2)13-11-7-5-4-6-10(11)8-9-12(13)21-16/h4-9H,3H2,1-2H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFHUDYLLWTLGG-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2N(C3=C(O2)C=CC4=CC=CC=C43)C)OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(C3=C(O2)C=CC4=CC=CC=C43)C)/OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.